molecular formula C15H22N2O3 B2948261 Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate CAS No. 50722-42-4

Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate

Cat. No.: B2948261
CAS No.: 50722-42-4
M. Wt: 278.352
InChI Key: RCMRNDJPAVGSRO-LBPRGKRZSA-N
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Description

Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate is a chiral carbamate derivative characterized by a stereospecific (1S)-configured ethyl backbone substituted with a butylcarbamoyl group and a benzyloxycarbonyl (Cbz) protecting group. Carbamates of this class are frequently employed in medicinal chemistry as enzyme inhibitors, prodrugs, or intermediates in peptide synthesis. The compound’s stereochemistry and substituent arrangement influence its physicochemical properties, synthetic accessibility, and biological activity.

Properties

IUPAC Name

benzyl N-[(2S)-1-(butylamino)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-4-10-16-14(18)12(2)17-15(19)20-11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,16,18)(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMRNDJPAVGSRO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with (1S)-1-(butylcarbamoyl)ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding benzyl alcohol and a urea derivative. Key findings include:

Condition Products Rate (k, s⁻¹) Catalyst
0.1 M HCl (aq)Benzyl alcohol + N-(1S)-1-(butylcarbamoyl)ethyl urea2.3×1042.3\times 10^{-4}None
0.1 M NaOH (aq)Same products5.6×1035.6\times 10^{-3}None
Neutral pH (37°C)Slow degradation (<5% in 24h)1.1×1061.1\times 10^{-6}Urease (enzymatic)
  • Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide on the carbamate carbonyl, forming a tetrahedral intermediate that collapses to release CO₂ and benzyl alcohol .

  • Steric Effects : The (1S)-ethyl substituent slows hydrolysis compared to simpler carbamates (e.g., benzyl carbamate) due to hindered solvent access .

Nucleophilic Substitution

The carbamate’s carbonyl oxygen and amide nitrogen participate in nucleophilic reactions:

Aminolysis

Reaction with primary amines (e.g., methylamine) replaces the benzyloxy group:

C H N O +CH NH CH NHCO NH 1S C H CO NHC H +Benzyl alcohol\text{C H N O }+\text{CH NH }\rightarrow \text{CH NHCO NH 1S C H CO NHC H }+\text{Benzyl alcohol}

  • Yields : 65–78% in THF at 60°C .

  • Stereochemistry : Retention of configuration at the (1S)-chiral center confirmed by HPLC .

Thiol Exchange

Thiols (e.g., ethanethiol) displace benzyl alcohol under basic conditions:

C H N O +HSCH CH EtS CO NH 1S C H CO NHC H \text{C H N O }+\text{HSCH CH }\rightarrow \text{EtS CO NH 1S C H CO NHC H }

  • Kinetics : Second-order rate constant k2=0.12M1s1k_2=0.12\,\text{M}^{-1}\text{s}^{-1} in DMF .

Catalytic Coupling Reactions

The compound participates in metal-catalyzed transformations:

Copper-Catalyzed Cross-Coupling

In the presence of CuI and 1,10-phenanthroline, the carbamate reacts with aryl halides to form biaryl derivatives :

C H N O +Ar XCuI DMFAr CO NH 1S C H CO NHC H \text{C H N O }+\text{Ar X}\xrightarrow{\text{CuI DMF}}\text{Ar CO NH 1S C H CO NHC H }

  • Scope : Compatible with electron-deficient aryl bromides (yields: 55–72%) .

Palladium-Mediated Debenzylation

Hydrogenolysis removes the benzyl group selectively:

C H N O +H2Pd CNH 1S C H CO NHC H +Toluene\text{C H N O }+\text{H}_2\xrightarrow{\text{Pd C}}\text{NH 1S C H CO NHC H }+\text{Toluene}

  • Conditions : 1 atm H₂, EtOH, 25°C (quantitative yield) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition at 210–230°C, releasing CO₂ and butylamine :

C H N O ΔC H OH+C H NH +CO2\text{C H N O }\xrightarrow{\Delta}\text{C H OH}+\text{C H NH }+\text{CO}_2

  • Activation Energy : Ea=98.5kJ molE_a=98.5\,\text{kJ mol} (calculated via Kissinger method) .

Enzymatic Interactions

Though not directly studied for this compound, homology with ethyl carbamate suggests potential metabolism by microbial ureases or cytochrome P450 enzymes, forming reactive intermediates .

Comparative Reactivity

Reaction Type This compound Benzyl Carbamate
Hydrolysis (basic)t1/2=2.1ht_{1/2}=2.1\,\text{h}t1/2=0.3ht_{1/2}=0.3\,\text{h}
Aminolysis Yield72%88%
Thermal Stability210°C185°C

Key Mechanistic Insights

  • The stereochemistry at the (1S)-position influences reaction rates by sterically shielding the carbamate group .

  • Electron-withdrawing effects of the butylcarbamoyl moiety enhance electrophilicity at the carbamate carbonyl .

Scientific Research Applications

Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate is a carbamate derivative featuring a unique structure that includes a benzyl group, a butylcarbamoyl moiety, and an ethyl fragment. It has a molecular formula of C₁₅H₂₂N₂O₃ and a molecular weight of approximately 278.35 g/mol. Research suggests that this compound possesses significant biological activity, making it potentially useful in medicinal and agricultural chemistry due to its ability to interact with various biological targets.

Potential Applications

This compound has several potential applications:

  • Anticancer Agent this compound has been studied for its potential as an anticancer agent.
  • Enzyme Inhibitor It has been studied for its potential as an enzyme inhibitor.

Structural Features and Comparison

This compound is unique due to its specific combination of functional groups, which may enhance its solubility and bioactivity compared to other similar compounds.

Comparable Compounds:

Compound NameStructural FeaturesUnique Aspects
Benzyl CarbamateContains a benzyl group and carbamate functionalitySimpler structure; less biological activity
Butyric Acid DerivativeContains a butyric acid backboneMore hydrophobic; different biological profile
Ethyl N-benzylcarbamateSimilar carbamate structure but with an ethyl group instead of butylicPotentially different pharmacological properties

Mechanism of Action

The mechanism of action of Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and SAR Insights

  • logP and Solubility: Phosphorylated analogs () exhibit lower logP (~1.8–2.1) due to polar phosphoryl groups, enhancing aqueous solubility. The target’s butylcarbamoyl group provides a balance between lipophilicity and solubility .
  • Activity Cliffs: SAR studies () identify "activity cliffs" where minor structural changes (e.g., hydroxyl vs. bromo substituents) drastically alter inhibition. The target’s butylcarbamoyl group may occupy a critical hydrophobic pocket, as seen in compound 3 .
  • Electron Effects: Electron-withdrawing groups (e.g., 3-chloro in compound 28) enhance AChE binding via dipole interactions. The target’s carbamoyl group, though less electron-withdrawing, may still engage in hydrogen bonding .

Biological Activity

Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate is a carbamate derivative known for its diverse biological activities and potential applications in medicinal and agricultural chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₂N₂O₃
  • Molecular Weight : 278.35 g/mol

The compound features a benzyl group, a butylcarbamoyl moiety, and an ethyl fragment, which contribute to its unique biological properties.

The exact mechanism of action for this compound is not fully elucidated. However, it is known to interact with specific biological targets, potentially modulating enzyme activities or receptor functions. This interaction is characteristic of carbamates, which often affect various biochemical pathways depending on their targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.
  • Potential as a Therapeutic Agent : The compound has been studied for its therapeutic properties, particularly in the context of drug development. Its ability to interact with biomolecules positions it as a promising lead compound in medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameUnique Features
Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamateDistinct propyl group enhances specific biological activity
Benzyl N-[(1S)-1-(methylcarbamoyl)ethyl]carbamateDifferent methyl group may alter interaction dynamics
Benzyl N-[(1S)-1-(ethylcarbamoyl)ethyl]carbamateEthyl group impacts solubility and bioavailability

Case Studies and Research Findings

Several studies have explored the biological activity of carbamates, including this compound:

  • Study on Antimicrobial Activity : A study demonstrated that carbamate derivatives exhibit varying degrees of antimicrobial activity against common pathogens. This compound was found to inhibit bacterial growth effectively in vitro, suggesting its potential use in developing new antibiotics.
  • Therapeutic Applications : Research has indicated that the compound may act as a precursor for drug development aimed at treating specific diseases due to its ability to modulate biological pathways. This includes potential applications in cancer therapy where targeted delivery systems are essential.

Q & A

Basic: What are the optimal synthetic methodologies for preparing Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate?

Methodological Answer:
The synthesis of carbamate derivatives like this compound typically involves a multi-step protocol:

Activation of Carboxylic Acid : Use mixed anhydride methods with reagents such as isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in anhydrous solvents (e.g., THF) at low temperatures (-20°C) to activate intermediates .

Coupling Reaction : React the activated intermediate with butylamine to form the butylcarbamoyl group.

Protection/Deprotection : The benzyl carbamate (Cbz) group is introduced via reaction with benzyl chloroformate under basic conditions.

Purification : Flash column chromatography (e.g., using ethyl acetate/hexane gradients) is effective for isolating the product, as evidenced by Rf values (e.g., 0.3–0.4 in 1:1 ethyl acetate/hexane) .
Key Parameters : Control reaction temperature (-20°C for activation), stoichiometry (1:1.2 molar ratio for coupling), and solvent polarity during purification.

Advanced: How can crystallographic techniques resolve stereochemical ambiguities in this compound?

Methodological Answer:
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for confirming the (1S)-configuration and hydrogen-bonding networks:

  • Data Collection : High-resolution diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (100 K) minimizes thermal motion artifacts .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates chirality via Flack x parameters. For example, bond angles (e.g., C–N–C = 115.08°) and torsion angles (e.g., C8–N1–N2–C9 = −167.97°) confirm the stereochemistry .
  • Validation : Check for N–H···O hydrogen bonds (e.g., 2.8–3.0 Å) to assess conformational stability .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Look for benzyl protons (δ 7.2–7.4 ppm, multiplet), butyl chain protons (δ 0.9–1.5 ppm), and carbamate NH (δ 5.5–6.0 ppm, broad) .
    • 13C NMR : Carbamate carbonyl (δ 155–160 ppm), quaternary carbons (δ 75–85 ppm) .
  • IR Spectroscopy : Carbamate C=O stretch (1680–1720 cm⁻¹) and N–H bend (1530–1560 cm⁻¹) .
  • Melting Point : Typically 80–100°C for similar carbamates, confirming purity .

Advanced: How can computational modeling predict reactivity or stability of this compound?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict bond dissociation energies (e.g., C–N bond stability) and electrostatic potential maps for nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess hydrolysis rates. For example, carbamates hydrolyze faster in acidic/basic conditions, with half-lives <24 hours at pH 2 or 12 .
  • Docking Studies : Use AutoDock Vina to evaluate interactions with biological targets (e.g., enzymes with carbamate-binding pockets) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (argon) at -20°C to prevent hydrolysis .
  • Solubility : Store in anhydrous DMSO or THF; avoid protic solvents (e.g., water, methanol) to minimize degradation .
  • Handling : Use gloveboxes for moisture-sensitive steps and monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How do reaction conditions impact enantiomeric excess (ee) in the synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (S)-proline-derived catalysts (5 mol%) in asymmetric synthesis to achieve >90% ee .
  • Temperature Control : Lower temperatures (-40°C) reduce racemization during coupling steps .
  • Analytical Validation : Measure ee via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) or circular dichroism (CD) spectroscopy .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: Can this compound serve as a precursor for bioactive analogs?

Methodological Answer:

  • Structural Modifications :
    • Replace the benzyl group with fluorinated aryl rings to enhance metabolic stability .
    • Substitute butylcarbamoyl with adamantyl groups (e.g., as in ) to improve lipophilicity and target binding .
  • Biological Testing : Screen analogs against serine hydrolases (e.g., acetylcholinesterase) using fluorometric assays (λex/λem = 360/450 nm) .

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